Cas no 838-34-6 (Benzoxazole, 2-(4-methoxyphenyl)-)
838-34-6 structure
Product Name:Benzoxazole, 2-(4-methoxyphenyl)-
CAS-nummer:838-34-6
MF:C14H11NO2
MW:225.242643594742
CID:668361
PubChem ID:483837
Update Time:2025-04-19
Benzoxazole, 2-(4-methoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoxazole, 2-(4-methoxyphenyl)-
- 2-(4-methoxyphenyl)-1,3-benzoxazole
- SR-01000209694-1
- DTXSID10333119
- 838-34-6
- RAPOAMGKAJWGHU-UHFFFAOYSA-N
- 4-(1,3-benzoxazol-2-yl)phenyl methyl ether
- AB00085920
- 2-(4-methoxyphenyl)benzoxazole
- SR-01000209694
- 1-Benzoxazol-2-yl-4-methoxybenzene
- AKOS022470073
- CHEMBL253578
- 2-(4-methoxyphenyl)-benzooxazole
- 2-(p-methoxyphenyl)benzoxazole
- Cambridge id 5466647
- HMS1581J21
- Oprea1_648508
- AE-641/00633004
- AB00085920-01
- SCHEMBL1199992
- 2-(4-methoxyphenyl)benzo[d]oxazole
- HS-6174
- DB-088021
- STL581866
- G85819
-
- Inchi: 1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3
- InChI-sleutel: RAPOAMGKAJWGHU-UHFFFAOYSA-N
- LACHT: O1C2C=CC=CC=2N=C1C1C=CC(=CC=1)OC
Berekende eigenschappen
- Exacte massa: 225.078978594g/mol
- Monoisotopische massa: 225.078978594g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 251
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 35.3Ų
Benzoxazole, 2-(4-methoxyphenyl)- Gerelateerde literatuur
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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